N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Overview
Description
“N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1219961-11-1. It has a linear formula of C13H26Cl2N2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 281.27 .Scientific Research Applications
Synthesis of 3-Amino-2-pyrones and 2,5-Dihydrofurans
The copper(I)-catalyzed three-component reaction of propargyl alcohols, aldehydes, and amines demonstrates the synthesis of 3-amino-2-pyrones and 2,5-dihydrofurans. This method highlights the significance of 2-pyrones and dihydrofurans as units with biological activity and as structural units of bioactive natural and unnatural products respectively (Snieckus, 2015).
Catalytic Intramolecular Allylic Alkylation
N-Protected amino acid allyl amides with an allylic leaving group can serve as substrates in palladium-catalyzed allylic alkylation, providing a method to synthesize α‐Amino‐γ‐lactams, highlighting the potential for generating complex lactam structures from simpler amines (Thies & Kazmaier, 2014).
Gold(I)-Catalyzed Intramolecular Amination
The gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine and piperidine derivatives showcases a method for synthesizing complex nitrogen-containing cycles, providing a versatile tool for organic synthesis (Mukherjee & Widenhoefer, 2011).
Synthesis of Dihydropyrrol-2-ones and Piperidines
A methodology involving ethylenediammonium diformate as a reusable catalyst for the synthesis of dihydropyrrol-2-ones and highly substituted piperidines demonstrates the green and facile approach to synthesizing these compounds, illustrating the importance of sustainable methods in chemical synthesis (Zarei & Sajadikhah, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-piperidin-4-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSBBFUNYRINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCC1CCNCC1)CC=C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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